molecular formula C7H4ClF3O B12085621 5-Chloro-2-(difluoromethyl)-3-fluoro-phenol

5-Chloro-2-(difluoromethyl)-3-fluoro-phenol

Cat. No.: B12085621
M. Wt: 196.55 g/mol
InChI Key: ZUEMHBZXMVNNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(difluoromethyl)-3-fluoro-phenol is a halogenated phenol derivative. This compound is characterized by the presence of chlorine, fluorine, and difluoromethyl groups attached to a phenol ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(difluoromethyl)-3-fluoro-phenol typically involves multi-step organic reactions. One common method starts with the halogenation of a phenol derivative, followed by the introduction of difluoromethyl and fluorine groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(difluoromethyl)-3-fluoro-phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the halogen substituents or the phenol group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenol derivatives.

Scientific Research Applications

5-Chloro-2-(difluoromethyl)-3-fluoro-phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a useful probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Chloro-2-(difluoromethyl)-3-fluoro-phenol exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms can enhance the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,3-difluoropyridine: Another halogenated compound with similar substituents but a different core structure.

    2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

5-Chloro-2-(difluoromethyl)-3-fluoro-phenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The combination of chlorine, fluorine, and difluoromethyl groups on a phenol ring is less common, making this compound particularly interesting for research and industrial applications.

Properties

Molecular Formula

C7H4ClF3O

Molecular Weight

196.55 g/mol

IUPAC Name

5-chloro-2-(difluoromethyl)-3-fluorophenol

InChI

InChI=1S/C7H4ClF3O/c8-3-1-4(9)6(7(10)11)5(12)2-3/h1-2,7,12H

InChI Key

ZUEMHBZXMVNNRE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)C(F)F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.